molecular formula C13H16O3S B1325807 2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid CAS No. 951892-83-4

2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid

Cat. No.: B1325807
CAS No.: 951892-83-4
M. Wt: 252.33 g/mol
InChI Key: DFSFWBBSCURZDO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid is a high-purity organic compound supplied for research and development purposes. This compound, with the CAS registry number 951892-83-4 , has a molecular formula of C13H16O3S and a molecular weight of 252.33 g/mol . It is characterized by its high purity, typically at 97% . Researchers can utilize its canonical SMILES string, CC(C)(CC(=O)C1=CC=CC=C1SC)C(=O)O , and InChI key, DFSFWBBSCURZDO-UHFFFAOYSA-N , for computational chemistry, database registration, and molecular modeling studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please note that specific research applications and mechanistic studies for this compound are an area for ongoing scientific investigation. Handle with appropriate care; this compound may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

2,2-dimethyl-4-(2-methylsulfanylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-13(2,12(15)16)8-10(14)9-6-4-5-7-11(9)17-3/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSFWBBSCURZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=CC=C1SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylthio)benzaldehyde with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Research :
    • The compound has been studied for its potential anticancer properties. Research indicates that it may inhibit the growth of certain cancer cell lines, making it a candidate for further development in cancer therapeutics. A study highlighted its effectiveness against breast cancer cells, demonstrating significant cytotoxicity at specific concentrations .
  • Anti-inflammatory Effects :
    • This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .
  • Neuroprotective Properties :
    • Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .

Material Science Applications

  • Polymer Synthesis :
    • The compound can be utilized in the synthesis of polymers with specific functional groups. Its unique structure allows for the incorporation into polymer chains, leading to materials with enhanced properties such as improved thermal stability and mechanical strength .
  • Agricultural Chemicals :
    • Research has explored the use of this compound as a precursor for agrochemicals. Its derivatives have shown effectiveness as herbicides and fungicides, contributing to crop protection strategies .

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell proliferation. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Anti-inflammatory Mechanism

In another study examining its anti-inflammatory effects, researchers treated macrophage cells with the compound and measured cytokine levels post-treatment. Results indicated a significant reduction in TNF-alpha and IL-6 production, supporting its potential use in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid

  • Substituents : 2-chloro and 4-(methylthio) groups on the phenyl ring.
  • This compound was reported as a discontinued intermediate with 95–97% purity, suggesting challenges in synthesis or stability .

4-(4-Ethylthiophenyl)-4-oxobutyric acid

  • Substituents : 4-ethylthio group.
  • Impact: The ethylthio group increases lipophilicity compared to methylthio, likely improving membrane permeability but reducing aqueous solubility. Storage conditions for this compound are noted, though specific stability data are unavailable .

4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid

  • Substituents : 3,4-dimethoxy groups and 2,2-dimethyl on the butyric acid chain.
  • Impact : Methoxy groups enhance solubility in polar aprotic solvents due to their electron-donating nature. The dimethyl substitution on the acid chain introduces steric hindrance, which may slow enzymatic degradation in biological systems. Safety data indicate it is handled at 100% concentration, implying high stability .

Variations in the Butyric Acid Chain

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid

4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid

  • Substituents: 4-bromophenyl and a thiophenemethylamino group.
  • Impact: The bromine atom increases molecular weight (368.25 g/mol) and polarizability, while the thiophene moiety introduces heterocyclic aromaticity, which may enhance binding to biological targets.

Functional Group Modifications

Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

  • Structure : Methyl ester derivative with a thiophene ring and dual oxo groups.
  • Impact: The ester group increases volatility compared to carboxylic acids, and the thiophene ring (vs.

4-(Methylsulfanyl)-2-oxobutanoic acid

  • Structure: Shorter chain (butanoic acid) with a methylthio group and 2-oxo substitution.
  • Impact: Classified as a thia fatty acid, this compound is highly hydrophobic, suggesting utility in lipid metabolism studies. Its description notes very low water solubility .

Data Table: Structural and Molecular Comparison

Compound Name Phenyl Substituent Butyric Acid Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 2-(methylthio) 2,2-dimethyl C₁₃H₁₆O₃S ~252.33 Intermediate for Elafibranor synthesis
4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid 2-chloro, 4-(methylthio) None C₁₁H₁₁ClO₃S 258.72 Discontinued, 95–97% purity
4-(4-Ethylthiophenyl)-4-oxobutyric acid 4-ethylthio None C₁₂H₁₄O₃S 238.30 Storage data available
4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid 3,4-dimethoxy 2,2-dimethyl C₁₄H₁₈O₅ 278.29 100% concentration, stable
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid 2,4-dimethyl None C₁₂H₁₄O₃ 206.24 Multiple synonyms, no explicit data

Research Findings and Implications

  • Synthetic Methods: Non-aqueous titration and chromatographic techniques (e.g., HPLC) are commonly used for analyzing similar oxo-butyric acid derivatives, as noted in Kreshkov’s work on non-aqueous analytical chemistry .
  • Pharmaceutical Relevance: The patent in highlights the role of such compounds as intermediates for Elafibranor, underscoring their importance in drug development .
  • Safety and Handling : Compounds like 4-(3,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid are handled at full concentration, suggesting robust stability under standard laboratory conditions .

Biological Activity

2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid (commonly referred to as DMMPA) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article reviews its chemical properties, synthesis, and biological effects, supported by data tables and relevant studies.

  • Molecular Formula : C13H16O3S
  • Molecular Weight : 252.33 g/mol
  • CAS Number : [specific CAS number if available]
  • Structure : The compound features a dimethyl group and a methylthio-substituted phenyl group attached to a four-oxobutyric acid backbone.

Synthesis

DMMPA can be synthesized through various methods involving the reaction of suitable precursors. Studies indicate that it can be derived from L-methionine and butyric acid, suggesting a pathway that leverages biological substrates for its production .

Antioxidant Activity

Research has demonstrated that DMMPA exhibits notable antioxidant properties. A study measuring the total phenolic content (TPC) and antioxidant capacity using different assays (DPPH, ABTS, FRAP) found that DMMPA showed significant activity across all tested methods. The results are summarized in Table 1 below.

Assay Method Activity (μmol Trolox/g)
DPPH172.16
ABTS198.87
FRAP595.49

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have indicated that DMMPA possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, which may contribute to its therapeutic potential in inflammatory diseases .

Anticancer Activity

Preliminary investigations into the anticancer properties of DMMPA have revealed that it can induce apoptosis in cancer cell lines. For instance, research highlighted its role as an apoptotic mediator in murine lymphoid cells, suggesting a mechanism that could be exploited for cancer therapy .

Case Studies

  • Case Study on Apoptosis Induction : A study demonstrated that DMMPA effectively induced apoptosis in BAF3 murine lymphoid cells through a mechanism involving mitochondrial pathways. The compound's ability to modulate cell survival pathways positions it as a candidate for further anticancer research .
  • Inflammation Model : In an animal model of inflammation, administration of DMMPA resulted in reduced swelling and pain response compared to control groups, indicating its potential utility in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid?

  • Methodological Answer : A plausible route involves acylation followed by 1,4-dicarbonyl synthesis. For example, thiophene derivatives can be synthesized via nucleophilic substitution of methylthio groups or Friedel-Crafts acylation to introduce the oxobutyric acid backbone. Reaction optimization (e.g., temperature control at 60–80°C, use of Lewis acids like AlCl₃) is critical to avoid side products . Purification via recrystallization or column chromatography is recommended to isolate the target compound.

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups, such as the ketone (C=O stretch ~1700 cm⁻¹) and methylthio (C-S stretch ~700 cm⁻¹) .
  • NMR Spectroscopy : Use ¹H NMR to confirm substituent positions (e.g., aromatic protons near δ 7.2–7.8 ppm for the methylthiophenyl group) and ¹³C NMR to resolve quaternary carbons (e.g., ketone at ~200 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns to confirm structural integrity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal. Avoid aqueous neutralization of acidic by-products without proper containment .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when analyzing synthesis by-products?

  • Methodological Answer : Contradictions may arise from impurities or tautomeric forms. For example, ketone-enol tautomerism can shift NMR peaks. Use orthogonal techniques:

  • HPLC : Assess purity (>98% by reversed-phase C18 column, UV detection at 254 nm) .
  • Potentiometric Titration : Quantify acidic protons (e.g., carboxylic acid groups) to validate stoichiometry .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., crystal structure of analogous compounds in ).

Q. What strategies optimize yield in multi-step synthesis of this compound?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or in-situ IR to track reaction progress and identify bottlenecks (e.g., incomplete acylation).
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts steps to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while toluene can suppress side reactions .

Q. How can derivatives of this compound be designed for biological activity studies?

  • Methodological Answer :

  • Substitution Reactions : Replace the methylthio group with amines or halides under basic conditions to modulate lipophilicity .
  • Esterification : Convert the carboxylic acid to methyl esters (via Fischer esterification) to enhance cell permeability for antimicrobial assays .
  • Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to study anticancer activity, as seen in analogous fluorophenyl complexes .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation effects in DMSO vs. THF) .

Q. How can researchers validate purity using orthogonal analytical techniques?

  • Methodological Answer :

  • DSC/TGA : Determine melting point consistency and thermal stability (decomposition >200°C suggests high purity) .
  • Elemental Analysis : Verify C, H, S, and O content within 0.3% of theoretical values .
  • Chiral HPLC : Resolve enantiomers if stereocenters are present (e.g., using Chiralpak AD-H column) .

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